![molecular formula C₁₆H₂₀BrNO₅ B1140709 [4-Acetamido-2-(bromomethyl)-6-methoxyoxan-3-yl] benzoate CAS No. 57865-92-6](/img/structure/B1140709.png)
[4-Acetamido-2-(bromomethyl)-6-methoxyoxan-3-yl] benzoate
Übersicht
Beschreibung
Molecular Structure Analysis
The InChI string for “[4-Acetamido-2-(bromomethyl)-6-methoxyoxan-3-yl] benzoate” isInChI=1S/C16H20BrNO5/c1-10(19)18-12-8-14(21-2)22-13(9-17)15(12)23-16(20)11-6-4-3-5-7-11/h3-7,12-15H,8-9H2,1-2H3,(H,18,19). This string represents the molecular structure of the compound, including the arrangement of atoms and the bonds between them.
Wissenschaftliche Forschungsanwendungen
Pharmacology
Summary of Application
In pharmacology, this compound is explored for its potential as a precursor in the synthesis of novel drug molecules. Its structure suggests utility in the modification of pharmacophores to enhance drug-receptor interactions.
Methods of Application
The compound is typically employed in the early stages of drug synthesis. For instance, it can be used in acylation reactions to introduce specific functional groups that are key to drug activity.
Results
While specific data on this compound is limited, structurally similar compounds have shown increased selectivity and potency in targeting enzymes like COX-2, which is crucial for developing new anti-inflammatory drugs .
Organic Synthesis
Summary of Application
In organic synthesis, this compound serves as an intermediate for constructing complex molecular architectures due to its reactive bromomethyl and acetamido groups.
Methods of Application
It’s used in cross-coupling reactions, where the bromomethyl group acts as a good leaving group, facilitating the formation of carbon-carbon bonds.
Results
The use of such intermediates has led to the synthesis of various heterocyclic compounds that are important in medicinal chemistry .
Biochemistry
Summary of Application
Biochemically, the compound could be involved in enzyme inhibition studies, given its potential to interact with active sites due to its structural features.
Methods of Application
It can be incorporated into assay systems to determine its inhibitory effects on target enzymes, using techniques like Michaelis-Menten kinetics.
Results
Derivatives of this compound may exhibit binding affinities to certain enzymes, altering their activity, which is valuable for understanding biochemical pathways .
Materials Science
Summary of Application
In materials science, the compound’s functional groups make it a candidate for creating novel polymers with specific properties like increased thermal stability or unique electronic characteristics.
Methods of Application
Polymerization reactions can be conducted using this compound as a monomer, utilizing its functional groups to form bonds with other monomers.
Results
The introduction of such compounds into polymer chains could result in materials with enhanced performance for industrial applications .
Analytical Chemistry
Summary of Application
Analytical chemists might explore this compound as a standard or reagent in chromatographic methods or spectroscopy due to its unique spectral properties.
Methods of Application
It could be used to calibrate instruments or as a component in the development of new analytical techniques.
Results
The compound’s distinct chemical structure could provide specific retention times in chromatography or unique peaks in spectroscopic analysis, aiding in the identification of similar compounds .
Environmental Science
Summary of Application
Environmental scientists could investigate the compound’s breakdown products and their impact on ecosystems, contributing to the assessment of chemical safety.
Methods of Application
Studies might involve the compound’s exposure to environmental conditions, followed by analysis of soil and water samples for degradation products.
Results
Understanding the environmental fate of such compounds is essential for evaluating their potential toxicity and persistence in nature .
Safety And Hazards
The safety data sheet for a similar compound, Methyl 4-(bromomethyl)benzoate, indicates that it is considered hazardous. It can cause skin burns, eye damage, and may cause respiratory irritation. It is harmful if swallowed and may cause allergy or asthma symptoms if inhaled . It’s important to handle such compounds with appropriate safety measures.
Eigenschaften
IUPAC Name |
[4-acetamido-2-(bromomethyl)-6-methoxyoxan-3-yl] benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20BrNO5/c1-10(19)18-12-8-14(21-2)22-13(9-17)15(12)23-16(20)11-6-4-3-5-7-11/h3-7,12-15H,8-9H2,1-2H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZLAUALBZXMLIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CC(OC(C1OC(=O)C2=CC=CC=C2)CBr)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20BrNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40973461 | |
| Record name | Methyl 4-O-benzoyl-6-bromo-2,3,6-trideoxy-3-[(1-hydroxyethylidene)amino]hexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40973461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-Acetamido-2-(bromomethyl)-6-methoxyoxan-3-yl] benzoate | |
CAS RN |
63554-16-5, 57865-92-6 | |
| Record name | NSC276416 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=276416 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | MLS003107268 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=266497 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methyl 4-O-benzoyl-6-bromo-2,3,6-trideoxy-3-[(1-hydroxyethylidene)amino]hexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40973461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[R-(R*,R*)]-3-[1-[3-[Bis(phenylmethyl)amino]phenyl]propyl]-5,6-dihydro-4-hydroxy-6-(2-phenylethyl)-6-(1-propynyl)-2H-pyran-2-one](/img/structure/B1140626.png)
![(4R)-3-[(2S,3S)-2-Acetyl-3-[3-[bis(phenylmethyl)amino]phenyl]-1-oxopentyl]-4-phenyl-2-oxazolidinone](/img/structure/B1140627.png)

![1-[(2R,5S)-2-({[tert-Butyl(dimethyl)silyl]oxy}methyl)-1,3-oxathiolan-5-yl]-5-fluoropyrimidine-2,4(1H,3H)-dione](/img/structure/B1140630.png)
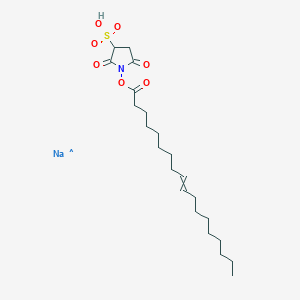
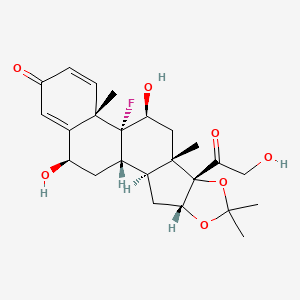
![[5-Methoxy-16-methyl-6-[6-methyl-5-(oxan-2-yloxy)oxan-2-yl]oxy-2-oxo-1-oxacyclohexadeca-11,13-dien-4-yl] acetate](/img/structure/B1140636.png)
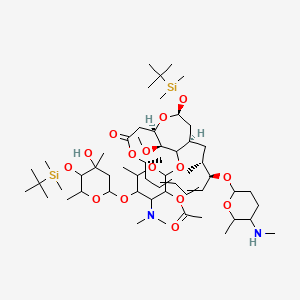
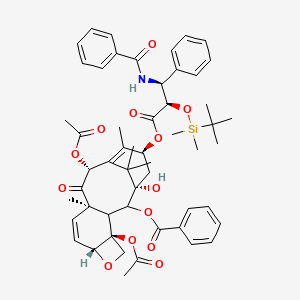
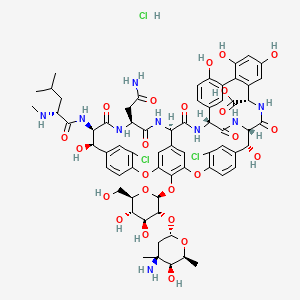

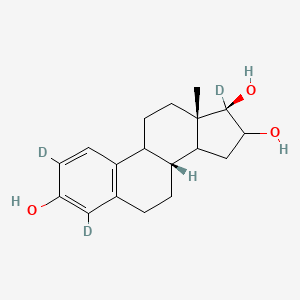
![N-Boc-4-[bis(2-hydroxyethyl)amino]-L-phenylalanine Methyl Ester](/img/structure/B1140649.png)